Spiro[11.12]tetracosan-13-ol
Description
Spiro[11.12]tetracosan-13-ol is a 24-membered macrocyclic spiro compound characterized by a hydroxyl group at position 13 and a unique spiro junction between two cycloalkane rings (11- and 12-membered rings).
Properties
CAS No. |
76713-44-5 |
|---|---|
Molecular Formula |
C24H46O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
spiro[11.12]tetracosan-24-ol |
InChI |
InChI=1S/C24H46O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h23,25H,1-22H2 |
InChI Key |
JVEWOFCATWBKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C2(CCCCC1)CCCCCCCCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[11.12]tetracosan-13-ol, often involves cyclization reactions. Common methods include:
Friedel–Crafts Alkylation: This method involves the alkylation of aromatic rings using alkyl halides in the presence of a Lewis acid catalyst.
Cycloaddition Reactions: These include [2+2], [3+2], and Diels–Alder cycloadditions, which are used to form the spirocyclic core.
Metal-Catalyzed Reactions: Transition metals like palladium and nickel are used to catalyze the formation of spirocyclic structures.
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and automated synthesis platforms are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Spiro[11.12]tetracosan-13-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel for metal-catalyzed reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Spiro[11.12]tetracosan-13-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including optoelectronic devices and polymers.
Mechanism of Action
The mechanism of action of Spiro[11.12]tetracosan-13-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Azaspiro[4.5]decan Derivatives
describes azaspiro[4.5]decan derivatives (e.g., compounds 12a , 12b , 13a , 13b ) with distinct stereochemistry and functional groups. Key differences include:
- Ring Size : Spiro[11.12]tetracosan-13-ol has significantly larger rings (11- and 12-membered) compared to azaspiro[4.5]decan derivatives (4- and 5-membered rings). Larger rings reduce conformational strain but increase synthetic complexity due to entropic challenges in macrocyclization.
- Functionalization: The hydroxyl group in this compound contrasts with the acetoxy and benzylamine groups in azaspiro[4.5]decan derivatives.
Table 1: Structural Comparison
| Compound | Ring System | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | [11.12] | -OH at C13 | ~352 (estimated) |
| 12a (Azaspiro[4.5]decan) | [4.5] | -OH, -N-Benzyl | 273.38 |
| 13a (Acetoxy derivative) | [4.5] | -OAc, -N-Benzyl | 315.42 |
Spiro 1,3-Benzoxazine Dimers
highlights spiro 1,3-benzoxazine dimers (e.g., compounds 17–20 ), which share a spiro junction but differ in heteroatom composition. These compounds exhibit fragmentation at the spiro junction during electron-impact mass spectrometry (EIMS), a behavior likely shared with this compound due to similar steric environments .
Spectroscopic and Analytical Comparisons
NMR Data
Azaspiro[4.5]decan Derivatives :
This compound :
Expected $ ^1H $ NMR signals for hydroxyl protons (δ 1.5–2.5 ppm, broad) and $ ^{13}C $ NMR peaks for spiro carbons (~90–100 ppm, based on macrocyclic analogs).
Mass Spectrometry
Stability and Reactivity
- Azaspiro[4.5]decan Derivatives : Acetoxy groups (13a , 13b ) undergo hydrolysis under basic conditions, while hydroxyl derivatives (12a , 12b ) are more stable .
- This compound : The larger ring system may confer greater thermal stability but reduced reactivity due to steric shielding of the hydroxyl group.
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